N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylamino group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenol in the presence of a base to form the intermediate compound, which is then reacted with thioamide and a suitable carboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
- 4-(Dimethylamino)phenyl isocyanate
- N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide
Uniqueness
N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and phenoxy group contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
1000931-15-6 |
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Molecular Formula |
C21H23N3O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-11-18(12-6-14)26-13-19-22-15(2)20(27-19)21(25)23-16-7-9-17(10-8-16)24(3)4/h5-12H,13H2,1-4H3,(H,23,25) |
InChI Key |
IHLNEZYNIODDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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